![molecular formula C15H22N2OS B7507344 1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone, also known as Dihydrexidine (DHD), is a potent dopamine D1 receptor agonist. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
作用机制
DHD acts as a selective agonist for dopamine D1 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways that regulate various physiological functions, including motor function, cognition, and reward. DHD has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DHD has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects. It has also been shown to improve motor function in animal models of Parkinson's disease and to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One advantage of using DHD in lab experiments is its high selectivity for dopamine D1 receptors, which allows for more precise targeting of these receptors. However, one limitation is that it may not accurately reflect the effects of other dopamine agonists in vivo, as the physiological effects of DHD may be different from those of other dopamine agonists.
未来方向
There are several future directions for research on DHD. One area of research is the development of more selective dopamine D1 receptor agonists, which may have fewer side effects than current drugs. Another area of research is the use of DHD in combination with other drugs for the treatment of neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DHD and its potential therapeutic applications.
合成方法
The synthesis of DHD is a complex process that involves several steps. The initial step involves the reaction of 2-chloro-4-methylpyridine with sodium hydride to form the corresponding pyridine anion. The anion is then reacted with 2,3-dihydrothiophene to form the desired intermediate. The intermediate is then reacted with 4-methylpiperidine to form DHD.
科学研究应用
DHD has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have a high affinity for dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward. DHD has been shown to improve motor function in animal models of Parkinson's disease and to reduce drug-seeking behavior in animal models of drug addiction.
属性
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-2-6-16(7-3-12)11-15(18)17-8-4-14-13(10-17)5-9-19-14/h5,9,12H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMYZUVYAHPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
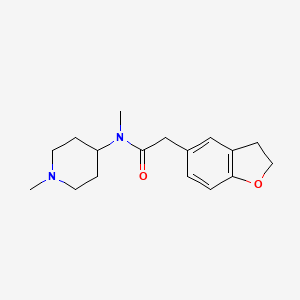
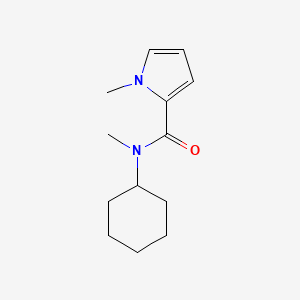
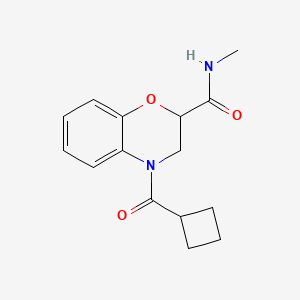
![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)
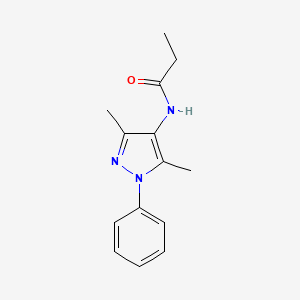
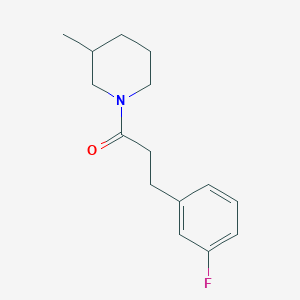
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)

